molecular formula C14H11N3O3S B2899591 N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide CAS No. 1795420-18-6

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide

Cat. No.: B2899591
CAS No.: 1795420-18-6
M. Wt: 301.32
InChI Key: WOHDPKHKDRDZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide features a heterocyclic architecture combining a thiophene core, a 3-cyclopropyl-1,2,4-oxadiazole substituent, and a furan-2-carboxamide group. The cyclopropyl group on the oxadiazole ring likely enhances metabolic stability and lipophilicity, while the thiophene and furan moieties contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c18-12(10-2-1-6-19-10)16-14-9(5-7-21-14)13-15-11(17-20-13)8-3-4-8/h1-2,5-8H,3-4H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHDPKHKDRDZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This reaction is carried out at ambient temperature and allows for the formation of the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO2 in an organic solvent.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Heterocyclic Core Key Substituents Molecular Weight Notable Properties/Findings
Target Compound Thiophene-1,2,4-oxadiazole Furan-2-carboxamide, cyclopropyl Not reported Combines lipophilic cyclopropyl with polar carboxamide
2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid (Compound 2) Thiophene-1,3,4-oxadiazole Hydroxyethoxy, amino acetic acid Not reported DNA binding energy: −6.58 kcal/mol
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(thiophen-2-yl)piperidine-1-carboxamide (Ev4) Thiophene-1,2,4-oxadiazole Piperidine-carboxamide 332.42 Piperidine enhances solubility; marketed as a research chemical
N-[3-(2-oxidanylidenepropyl)-1,2,4-thiadiazol-5-yl]-5-(phenylsulfanylmethyl)furan-2-carboxamide (Ev5) Thiadiazole Phenylsulfanylmethyl-furan Not reported Thiadiazole core may alter electronic properties vs. oxadiazole
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (Ev6) Thiazole Methoxybenzyl, furan-carboxamide Not reported Thiazole core introduces hydrogen-bonding potential

Key Observations

Heterocyclic Core Variations: Replacement of 1,2,4-oxadiazole with 1,3,4-oxadiazole (Compound 2) or thiadiazole (Ev5) alters electronic density and binding affinity. For example, Compound 2’s 1,3,4-oxadiazole and hydroxyethoxy side chain confer DNA-binding capability .

Substituent Effects :

  • The cyclopropyl group on the oxadiazole ring (Target Compound, Ev4) improves metabolic stability compared to linear alkyl chains .
  • Piperidine-carboxamide (Ev4) vs. furan-carboxamide (Target Compound): Piperidine’s basic nitrogen may enhance solubility, whereas furan’s aromaticity favors planar interactions .

Functional Group Impact: The phenylsulfanylmethyl group in Ev5 increases steric bulk and hydrophobicity, which could influence membrane permeability .

Research Implications and Limitations

  • Structural Insights : The SHELX software suite () is widely used for crystallographic analysis of such compounds, enabling precise determination of substituent effects on molecular conformation .
  • Data Gaps : The absence of explicit pharmacological data for the target compound limits direct bioactivity comparisons. Further studies on binding affinity, solubility, and stability are needed.
  • Building Block Utility : highlights the commercial availability of oxadiazole-thiophene fragments, underscoring their role as versatile intermediates in drug discovery .

Biological Activity

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopropyl group, an oxadiazole moiety, and a thiophene ring. Its molecular formula is C13H12N4O2SC_{13}H_{12}N_4O_2S, with a molecular weight of approximately 288.33 g/mol. The presence of these functional groups suggests potential interactions with biological macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, related oxadiazole derivatives have shown effectiveness against drug-resistant Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.25 μg/mL to 2 μg/mL .
  • Antitumor Effects : The structural components suggest potential antitumor activity. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating that this compound may also inhibit tumor growth through apoptosis or cell cycle arrest mechanisms.
  • Enzyme Inhibition : The presence of the furan and thiophene rings may facilitate interactions with specific enzymes, potentially inhibiting their activity. Such interactions could be crucial for therapeutic applications targeting metabolic pathways in diseases like cancer or bacterial infections.

Biological Activity Data

A summary of biological activities observed in related compounds is presented in the table below:

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
HSGN-94AntimicrobialMRSA0.25 - 2
Compound 13AntitumorA431 Cell Line<1
Compound 22AntitumorHT29 Cell LineVariable

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of oxadiazole derivatives, N-(1,3,4-oxadiazol-2-yl)benzamides were shown to inhibit biofilm formation in MRSA and vancomycin-resistant Enterococci. This suggests that similar mechanisms may be applicable to this compound .

Case Study 2: Antitumor Activity
Research involving thiazole and oxadiazole derivatives has indicated that structural modifications can significantly enhance cytotoxicity against cancer cell lines. The incorporation of electron-withdrawing groups has been shown to improve activity against specific tumors . This insight could guide further investigations into the antitumor potential of the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.